molecular formula C15H13FO2 B14764187 2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde

2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde

Cat. No.: B14764187
M. Wt: 244.26 g/mol
InChI Key: CQDNLJHLNCYKLZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The benzylation of 3-fluoro-5-methylbenzaldehyde is achieved by reacting it with benzyl alcohol in the presence of a base. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-3-fluoro-5-methylbenzoic acid.

    Reduction: 2-(Benzyloxy)-3-fluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Biological Studies: It is employed in studies to understand the interaction of benzaldehyde derivatives with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzyloxy and fluorine substituents can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3-fluoro-5-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a benzyloxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other benzaldehyde derivatives.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

3-fluoro-5-methyl-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

CQDNLJHLNCYKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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